Betamethasone 9,11-Epoxide
CAS No.: 981-34-0
Cat. No.: VC21347397
Molecular Formula: C22H28O5
Molecular Weight: 372.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 981-34-0 |
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Molecular Formula | C22H28O5 |
Molecular Weight | 372.5 g/mol |
IUPAC Name | (1S,2S,10S,11S,13S,14R,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
Standard InChI | InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,18-,19-,20-,21-,22+/m0/s1 |
Standard InChI Key | GBDXNHBVYAMODG-DEGNENOVSA-N |
Isomeric SMILES | C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)CO)O)C)C |
SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C |
Canonical SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C |
Appearance | White to Off-White Solid |
Melting Point | 240-245°C |
Chemical Properties and Structure
Basic Chemical Information
Betamethasone 9,11-epoxide is characterized by the following fundamental chemical properties:
Property | Value |
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CAS Number | 981-34-0 |
Molecular Formula | C₂₂H₂₈O₅ |
Molecular Weight | 372.4547 g/mol |
Stereochemistry | Absolute |
Defined Stereocenters | 8 out of 8 |
Optical Activity | Unspecified |
Charge | 0 |
The compound possesses 8 stereocenters, all of which are defined, indicating a specific three-dimensional arrangement of atoms that contributes to its biological activity and chemical properties .
Structural Features
The chemical structure of betamethasone 9,11-epoxide contains the characteristic four-ring system typical of steroids, with the distinctive feature being the epoxide ring formed between positions 9 and 11. This epoxide group creates a three-membered ring containing an oxygen atom, which is highly strained and therefore reactive. The structure can be represented by the following SMILES notation:
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@@]35O[C@H]5C[C@]2(C)[C@@]1(O)C(=O)CO
The InChI (International Chemical Identifier) for the compound is:
InChIKey=GBDXNHBVYAMODG-DEGNENOVSA-N
This standardized notation allows for precise identification of the compound in chemical databases and literature.
Synthesis and Preparation Methods
Traditional Synthesis Routes
The synthesis of betamethasone 9,11-epoxide has been approached through various methods, with one significant route involving the formation of the epoxide ring from precursors containing a 9,11-double bond. According to patent literature, a method for preparing 9,11β-epoxy steroid compounds involves:
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Starting with a 9,11-double bond-21-ester steroid compound
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Reacting it with a halogenating agent in a suitable organic solvent containing 70% perchloric acid
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This produces a 9α-halo-11β-ester-21-ester steroid compound
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The halogenated intermediate then reacts with a strong base in an organic solvent to obtain the desired 9,11β-epoxy steroid compound
Novel Preparation Routes
Recent research has developed improved methods for synthesizing betamethasone, which indirectly provides insights into the formation of betamethasone 9,11-epoxide. One novel route described in the literature involves:
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Using 9α-hydroxy-AD as the starting material
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Implementing an indirect 16β-methylation with CH₃Br
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Introducing the 17-side chain with 2-chlorovinyl ethyl ether
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Converting the intermediate to a 9,11β-epoxide using 1,3-dibromo-5,5-dimethyl hydantoin (DBH) in acetone followed by treatment with NaOH
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The bromo-alcohol generated in situ is cyclized to produce the desired 9,11β-epoxide with a 96% yield
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Finally, the epoxide can be converted to betamethasone using 70% HF for ring opening
This synthesis pathway demonstrates that betamethasone 9,11-epoxide serves as a key intermediate in the preparation of betamethasone, and the epoxide can be deliberately formed with high yield using specific reagents and conditions.
Microorganism Fermentation Techniques
An interesting aspect of the synthetic routes involves the use of microorganism fermentation for 1,2-dehydrogenation, which has been reported to provide better yields and purity compared to chemical reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) . This biotransformation approach represents an environmentally friendly alternative to traditional chemical methods and highlights the potential for biological systems in the production of complex steroid derivatives.
Analytical Methods and Characterization
Chromatographic Methods
Chromatographic techniques are crucial for isolating and quantifying betamethasone 9,11-epoxide, particularly in the context of impurity analysis. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are commonly employed for this purpose, often coupled with mass spectrometry for enhanced detection sensitivity and specificity.
Biological Activity and Applications
Pharmaceutical Relevance
While betamethasone 9,11-epoxide is primarily known as an impurity in betamethasone preparation, its structural relationship to betamethasone suggests potential biological activity. Betamethasone itself is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties, used in the treatment of various disorders where corticosteroid therapy is indicated .
Research Applications
Related Compounds and Derivatives
Deuterated Analogs
Isotopically labeled versions of betamethasone 9,11-epoxide, such as betamethasone-d5 9,11-epoxide, have been developed for analytical purposes. This deuterated analog has the molecular formula C₂₂H₂₃D₅O₅ and a molecular weight of 377.49 g/mol . Such isotopically labeled compounds are valuable as internal standards in mass spectrometric analysis, enabling accurate quantification of the non-labeled compound in complex matrices.
Industrial Production and Scale-up
Manufacturing Considerations
The industrial production of betamethasone 9,11-epoxide, whether as a target compound or as an intermediate in betamethasone synthesis, requires careful control of reaction conditions to ensure high yield and purity. Key considerations would include:
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Selection of appropriate starting materials and reagents
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Optimization of reaction conditions (temperature, time, solvent system)
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Efficient purification processes
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In-process controls to monitor the formation of unwanted by-products
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Analytical methods for quality control and impurity profiling
Quality Control Parameters
Quality control for betamethasone 9,11-epoxide would typically involve:
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Identity tests using spectroscopic methods
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Purity determination using chromatographic techniques
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Residual solvent analysis
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Water content determination
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Microbial limits testing for pharmaceutical-grade material
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